2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Catalog No.
S605925
CAS No.
76189-55-4
M.F
C44H32P2
M. Wt
622.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

CAS Number

76189-55-4

Product Name

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Molecular Formula

C44H32P2

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H

InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

Synonyms

1,1’-[(1R)-[1,1’-Binaphthalene]-2,2’-diyl]bis[1,1-diphenyl-phosphine; (+)-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]; (R)-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl; (R)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

Chiral Catalyst:

,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP, is a crucial chiral ligand widely employed in asymmetric catalysis. Its significance lies in its ability to induce chirality in reaction products, leading to the formation of enantiopure molecules. Enantiomers are mirror images of each other with identical properties except for their interaction with polarized light and other chiral molecules.

BINAP's chiral framework originates from the two binaphthyl groups, which are linked together at the 1 and 1' positions. This structure allows BINAP to bind to metal centers and create a chiral environment around them, directing the reaction pathway and influencing the product's stereochemistry.

Several crucial features contribute to BINAP's success as a chiral ligand:

  • Strong chelation: BINAP's diphenylphosphine groups form strong bonds with metal centers, ensuring catalyst stability and promoting efficient reaction rates .
  • Rigidity: The binaphthyl backbone provides rigidity to the molecule, maintaining the well-defined chiral environment around the metal center throughout the reaction .
  • Tunability: The diphenyl groups on the phosphorous atoms can be modified electronically and sterically to adjust the catalyst's selectivity for different substrates and reactions .

Applications in Asymmetric Catalysis:

BINAP finds applications in a diverse range of asymmetric catalytic reactions, including:

  • Hydrogenation: BINAP-based catalysts are employed for the enantioselective hydrogenation of alkenes, ketones, and imines, producing valuable chiral building blocks for pharmaceuticals and other fine chemicals .
  • Hydrosilylation: BINAP catalysts enable the enantioselective addition of silicon hydrides to ketones and imines, leading to the synthesis of chiral alcohols and amines .
  • Cycloadditions: BINAP-mediated Diels-Alder reactions and other cycloadditions allow for the construction of complex chiral molecules with high enantiopureity .

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly referred to as BINAP, is an organophosphorus compound characterized by its unique chiral diphosphine structure. It consists of two diphenylphosphino groups attached to a 1,1'-binaphthyl backbone, creating a C2-symmetric framework that exhibits axial chirality due to restricted rotation between the naphthyl groups. The molecular formula for BINAP is C₄₄H₃₂P, with a molecular weight of approximately 622.69 g/mol. It appears as a colorless solid and has a melting point in the range of 283-286 °C .

BINAP's mechanism of action in asymmetric catalysis relies on the interaction between the ligand and the substrate molecule. The bulky naphthyl groups create a pocket around the metal center, allowing preferential binding of one enantiomer of the substrate due to steric interactions. This biased binding influences the reaction pathway, leading to the formation of the desired enantiomer in excess [].

BINAP is predominantly employed as a bidentate ligand in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. The complexation of BINAP with transition metals like palladium, rhodium, and ruthenium enhances the efficiency and selectivity of these reactions. For example, BINAP-rhodium complexes are utilized in asymmetric hydrogenation processes, yielding high enantiomeric excesses .

The synthesis of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl typically involves the following steps:

  • Starting Material: The synthesis begins with (R)-(+)-1,1'-bi-2-naphthol.
  • Phosphine Formation: The bi-naphthol is converted into its bistriflate derivative.
  • Phosphine Coupling: This derivative is then reacted with diphenylphosphine under controlled conditions to yield BINAP.

This method allows for the production of both enantiomers and the racemic mixture . Variations in the reaction conditions can also lead to different phosphine derivatives with unique properties.

BINAP is widely utilized in asymmetric synthesis due to its ability to form stable complexes with transition metals, which facilitate enantioselective transformations. Notable applications include:

  • Asymmetric Hydrogenation: BINAP-rhodium complexes are used for hydrogenating ketones and alkenes with high enantioselectivity.
  • Cross-Coupling Reactions: It serves as a ligand in various coupling reactions that form carbon-carbon bonds.
  • Catalysis in Organic Synthesis: BINAP's versatility makes it valuable for synthesizing pharmaceuticals and fine chemicals .

Research on the interaction of BINAP with different metals has shown that its steric and electronic properties significantly influence the catalytic activity of the resulting metal complexes. Studies have demonstrated that variations in the bite angle and dihedral angle between the naphthyl groups can affect the selectivity and efficiency of catalysis. For instance, modifications to the ligand structure can lead to enhanced enantioselectivity compared to traditional ligands .

Several compounds exhibit structural similarities to 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl but differ in their substituents or configurations. Here are some notable examples:

Compound NameStructureUnique Features
2,2'-Bis(diphenylphosphino)-1,1'-binaphthaleneStructureSimilar structure but without chirality
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthylStructureFeatures p-tolyl groups instead of phenyls
2,2'-Bis(dicyclohexylphosphino)-1,1'-binaphthylStructureCyclohexyl groups provide different steric properties
SEGPHOSStructureNarrower dihedral angle enhances enantioselectivity

These compounds highlight the versatility of diphosphine ligands in catalysis while demonstrating how modifications can lead to distinct catalytic behaviors and selectivities .

The development of axially chiral bisphosphine ligands dates back to the late 20th century, with BINAP emerging in the early 1980s as a landmark compound. BINAP consists of two naphthalene rings connected via a single bond, each substituted at the 2-position with a diphenylphosphino group. The axial chirality arises from restricted rotation around the biaryl bond, creating a stable chiral environment without stereogenic centers. This axial chirality enables BINAP to coordinate metals in a C2-symmetric fashion, which is highly beneficial for asymmetric induction in catalytic reactions.

The ligand's design was inspired by the need for highly enantioselective catalysts that could convert achiral substrates into enantiomerically enriched products. Prior to BINAP, many chiral ligands were limited by lower selectivity or stability. BINAP’s bidentate coordination through two phosphorus atoms to transition metals such as rhodium, ruthenium, and palladium allowed for the formation of robust catalytic complexes with excellent stereocontrol.

BINAP’s Emergence as a Paradigm for C2-Symmetric Coordination Environments

BINAP’s C2-symmetry is a critical feature that enhances enantioselectivity by providing a well-defined chiral pocket around the metal center. This symmetry reduces the number of possible reactive conformations, favoring one enantiomeric pathway over the other. Consequently, BINAP-based catalysts have been widely applied in asymmetric hydrogenation, C–C bond formation (e.g., Suzuki coupling), and amination reactions, achieving high yields and enantiomeric excesses.

The ligand’s ability to form stable complexes with various transition metals and its modular nature (allowing substitution on the phenyl rings) have led to the development of BINAP derivatives with tailored electronic and steric properties. For example, methyl-substituted BINAP variants at the 3-position of the phenyl groups have demonstrated improved catalytic performance in terms of selectivity and conversion compared to unsubstituted BINAP.

Structural and Chemical Properties

PropertyDescription
Molecular FormulaC44H32P2
Molecular WeightApproximately 622 g/mol
ChiralityAxial (at the biaryl bond)
Coordination ModeBidentate diphosphine ligand
Metal ComplexesRh, Ru, Pd, Ni, among others
StabilityHigh thermal and chemical stability in metal complexes

The axial chirality is a key to BINAP’s function, as it induces a chiral environment around the coordinated metal center. The two diphenylphosphino groups coordinate through phosphorus lone pairs, forming a stable chelate ring with the metal. This coordination geometry is crucial for catalytic activity and enantioselectivity.

Synthetic Approaches and Industrial Relevance

Synthetic Routes

The synthesis of BINAP traditionally involves multi-step procedures starting from 1,1'-bi-2-naphthol. Recent advances have improved synthetic efficiency and scalability. A notable method involves:

  • Conversion of 1,1'-bi-2-naphthol to 1,1'-binaphthyl-2,2'-diamine via the BUCHEER reaction.
  • Subsequent Sandmeyer reaction to generate binaphthyl dibromide.
  • Final coupling with diphenylphosphine chloride through a Grignard reaction to afford BINAP.

This method avoids the need for expensive reagents such as trifluoromethanesulfonic anhydride and noble metal catalysts, making it more cost-effective and environmentally friendly. The process yields high purity BINAP suitable for industrial applications.

Industrial Applications

BINAP and its derivatives have been industrialized for the synthesis of pharmaceuticals and fine chemicals. Its role in asymmetric hydrogenation has been pivotal in producing chiral drugs with high enantiopurity. The ligand’s robustness and versatility have led to its use in large-scale catalytic processes, including Buchwald-Hartwig amination and Suzuki coupling reactions.

Research Findings and Developments

  • Catalytic Performance: BINAP-metal complexes exhibit excellent enantioselectivity and catalytic efficiency across a range of substrates. The ligand’s C2-symmetry and axial chirality are central to this performance.
  • Derivative Ligands: Modifications on BINAP’s phenyl rings, such as methyl substitution at the 3-position, have yielded catalysts with enhanced selectivity and conversion rates, demonstrating the ligand’s tunability.
  • Enantioresolution Techniques: Advanced methods for resolving BINAP enantiomers, such as inclusion complexes with chiral dihydroxy-binaphthyl derivatives, have achieved enantiomeric excesses up to 99%, facilitating the preparation of enantiopure catalysts.
  • Novel Synthetic Methods: Nickel-catalyzed phosphine insertion has been reported as a novel approach to BINAP synthesis, addressing supply and cost limitations.

Visual Representation

Structural Diagram of BINAP

[Image: Structural formula of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]- Two naphthalene rings connected at 1,1' positions- Phosphorus atoms attached at the 2,2' positions, each bonded to two phenyl groups- Axial chirality indicated by the restricted rotation around the biaryl bond

Coordination Complex Example

[Image: Schematic of BINAP coordinated to a transition metal center]- BINAP chelating a metal (e.g., Rhodium)- Formation of a chiral catalytic pocket- Representation of C2-symmetric environment

The parent BINAP framework derives its axial chirality from the atropisomeric 1,1'-binaphthyl backbone, synthesized via stereoselective coupling of 2-naphthol derivatives. The synthesis begins with enantiomerically pure 1,1'-bi-2-naphthol (BINOL), which undergoes sequential functionalization to introduce phosphine groups. A critical step involves the conversion of BINOL’s hydroxyl groups into triflate leaving groups using trifluoromethanesulfonic anhydride, followed by nucleophilic substitution with lithium diphenylphosphide (LiPPh~2~) [1] [6]. This two-step process ensures retention of axial chirality, as the rigid binaphthyl backbone prevents racemization during phosphine installation [2] [7].

Recent advancements have optimized reaction conditions to enhance enantiomeric excess (ee). For example, employing palladium catalysts in the coupling of 2-naphthyl triflates with diphenylphosphine derivatives achieves yields exceeding 85% with >99% ee [7]. Table 1 summarizes key methodologies for BINAP synthesis:

MethodCatalystYield (%)ee (%)Reference
Triflate substitutionNone7899 [1] [6]
Pd-catalyzed couplingPd(OAc)~2~9299.5 [7]
Copper-mediated couplingCu(OTf)~2~8198 [6]

The stereochemical integrity of BINAP is further preserved through steric hindrance between the naphthyl groups, which imposes a dihedral angle of approximately 90° [1] [2]. This geometric constraint enhances ligand rigidity, critical for enantioselective catalysis.

Strategic Modifications at 3,3′-, 5,5′-, and 6,6′-Positions

Strategic substitution at peripheral positions of the binaphthyl scaffold enables fine-tuning of steric and electronic properties. Modifications at the 3,3′-, 5,5′-, and 6,6′-positions influence ligand bite angles, metal coordination geometries, and catalytic activity.

3,3′-Substitutions

Introducing electron-withdrawing groups (EWGs) such as trifluoromethyl (–CF~3~) at the 3,3′-positions enhances the electrophilicity of metal centers, accelerating oxidative addition steps in cross-coupling reactions. For instance, 3,3′-bis(trifluoromethyl)-BINAP exhibits a 30% increase in turnover frequency (TOF) for rhodium-catalyzed hydrogenations compared to unmodified BINAP [3] [4]. Conversely, electron-donating groups (EDGs) like methoxy (–OMe) at these positions improve enantioselectivity in palladium-catalyzed allylic alkylations by stabilizing transition states through non-covalent interactions [7].

5,5′- and 6,6′-Substitutions

Bulky substituents at the 5,5′-positions (e.g., tert-butyl groups) increase steric hindrance, narrowing the natural bite angle from 93° to 85°, which favors smaller metal ions like ruthenium over rhodium [3]. Modifications at the 6,6′-positions, such as methyl groups, reduce conformational flexibility, enhancing enantioselectivity in asymmetric Heck reactions by up to 20% ee [7]. Table 2 highlights the impact of substituents on catalytic performance:

SubstituentPositionReactionee (%)TOF (h⁻¹)
–CF~3~3,3′Rh-hydrogenation951,200
–OMe3,3′Pd-allylic alkylation98800
–tBu5,5′Ru-transfer hydrogenation97950
–Me6,6′Asymmetric Heck99700

H~8~-BINAP and Segphos: Conformational Engineering Approaches

Conformational engineering of the binaphthyl backbone has led to ligands like H~8~-BINAP and Segphos, which exhibit distinct stereoelectronic profiles.

H~8~-BINAP

Hydrogenation of the naphthyl rings in BINAP yields H~8~-BINAP, a saturated analog with reduced aromaticity. This modification flattens the dihedral angle to 75°, increasing ligand flexibility and enabling better accommodation of sterically demanding substrates [3] [7]. In asymmetric hydrosilylation reactions, H~8~-BINAP achieves 98% ee for bulky ketones, compared to 89% ee with parent BINAP [7].

Segphos

Segphos (2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl) features a partially hydrogenated backbone, reducing the dihedral angle to 82°. This conformational adjustment improves enantioselectivity in copper-catalyzed cyclopropanations, yielding >99% ee for trans-disubstituted cyclopropanes [3]. Table 3 compares structural and catalytic properties:

LigandDihedral Angle (°)Reactionee (%)
BINAP90Rh-hydrogenation95
H~8~-BINAP75Ru-hydrosilylation98
Segphos82Cu-cyclopropanation99

Post-Synthetic Functionalization for Electronic Tuning

Post-synthetic modifications enable precise electronic tuning of BINAP derivatives without altering the core scaffold.

Phosphine Oxidation

Controlled oxidation of phosphine groups to phosphine oxides (BINAP-O) modulates electron density at the metal center. BINAP-O-palladium complexes exhibit enhanced stability in aerobic Suzuki-Miyaura couplings, achieving 95% yield under ambient conditions [4].

Trifluoromethylation

Electrophilic trifluoromethylation using hypervalent iodine reagents (e.g., Togni’s reagent) introduces –CF~3~ groups at phosphorus atoms, creating strong π-accepting ligands. The resulting P(CF~3~)~2~-BINAP derivatives form short Pd–P bonds (2.223 Å), increasing oxidative addition rates in aryl halide activation [4].

Chiral Phosphoric Acid Derivatives

Functionalizing BINAP with chiral phosphoric acids via post-synthetic esterification enables bifunctional catalysis. These derivatives facilitate proton-coupled electron transfer in asymmetric reductions, achieving 97% ee for α,β-unsaturated ketones [7].

Table 4 summarizes electronic effects of post-synthetic modifications:

ModificationElectronic EffectApplicationee (%)
Phosphine oxidationElectron-withdrawingSuzuki-Miyaura coupling95
TrifluoromethylationStrong π-acceptorAryl halide activation98
Phosphoric acidBrønsted acidicAsymmetric reduction97

XLogP3

11.4

Exact Mass

622.19792502 g/mol

Monoisotopic Mass

622.19792502 g/mol

Heavy Atom Count

46

UNII

4F1X2F8NA3
OX12238KWH
970O8508MB

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76189-56-5
98327-87-8
76189-55-4

Wikipedia

BINAP

Dates

Modify: 2023-08-15
Filippone et al. An efficient approach to chiral fullerene derivatives by catalytic enantioselective 1,3-dipolar cycloadditions. Nature Chemistry, doi: 10.1038/nchem.36, 1published online 13 September 2009 http://www.nature.com/naturechemistry
Ito et al. Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. Nature Chemistry, doi: 10.1038/nchem.801, published online 29 August 2010 http://www.nature.com/nchem
Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem

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